2-Methyl-1,4-pentadiene
Description
Overview of Key Academic Research Domains
Academic research on 2-methyl-1,4-pentadiene is primarily concentrated in the areas of organic synthesis and catalysis, where its unique structure is leveraged to build complex molecular frameworks and explore novel reaction pathways.
Application in Organic Synthesis
The compound is a key reagent in multi-step syntheses of complex natural products. A notable example is its application in the total synthesis of (-)-amphidinolide E, a macrolide with significant cytotoxic activity. In this synthesis, this compound was used in a cross-metathesis reaction with a vinylboronate. nih.govacs.org This reaction efficiently created a specialized organotrifluoroborate reagent, which was a critical component for a subsequent Suzuki-Molander coupling to construct the C22-C26 fragment of the target molecule. nih.govacs.org This application highlights the diene's utility in creating custom reagents for advanced chemical transformations.
Role in Catalysis Research
The reactivity of this compound makes it an excellent substrate for studying and developing new catalytic systems.
Palladium-Catalyzed Reactions: Research has shown that it can react with compounds like bromo or iodo benzene (B151609). sigmaaldrich.com This reaction, facilitated by a palladium acetate-tri-o-tolylphosphine catalyst system in the presence of piperidine (B6355638), results in the formation of 1-phenyl-5-piperidino-3-alkenes, demonstrating a method for constructing new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.com
Scandium-Catalyzed Isomerization: In the field of organometallic chemistry, scandium-based catalysts have been shown to effectively transform this compound. Specifically, a scandocene hydride catalyst can induce the isomerization of the non-conjugated diene into its conjugated isomer, 2,3-dimethyl-1,3-butadiene (B165502). caltech.edu This process is significant as it provides a catalytic route to convert a less resonance-stabilized diene into a conjugated one, which is often more useful in subsequent reactions like Diels-Alder cycloadditions. caltech.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYRROCDFQZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227172 | |
| Record name | 1,4-Pentadiene, 2-methyl- | |
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Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-30-4 | |
| Record name | 2-Methyl-1,4-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-1,4-pentadiene | |
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| Record name | 1,4-Pentadiene, 2-methyl- | |
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| Record name | 2-methylpenta-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-METHYL-1,4-PENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Utility and Derivatization of 2 Methyl 1,4 Pentadiene
Role as a Key Intermediate in Organic Synthesis
The reactivity of the double bonds in 2-methyl-1,4-pentadiene is central to its utility. It readily participates in several types of chemical reactions, serving as a foundational component for constructing intricate molecular architectures.
Precursor for Complex Organic Molecules
As a key intermediate, this compound serves as a starting point for creating more complex organic structures. The presence of two isolated double bonds at positions 1 and 4, along with a methyl group at the second carbon, provides specific sites for chemical reactions. One of the primary reaction types it undergoes is electrophilic addition. In these reactions, electrophiles like hydrogen halides target the carbon-carbon double bonds, leading to the formation of various addition products.
The reaction mechanism often involves the generation of intermediate carbocations. For instance, during electrophilic addition, the molecule can form resonance-stabilized allylic carbocations, which enhances the diversity of potential products. This reactivity makes it a crucial building block for synthesizing a wide range of organic compounds. cymitquimica.com
Application in Natural Product and Pharmaceutical Synthesis
The utility of this compound extends to the synthesis of natural products and pharmaceuticals. Its role as a precursor allows for the construction of specific fragments that are later incorporated into larger, biologically active molecules.
A notable example is its use in the total synthesis of (-)-amphidinolide E, a complex macrolide. nih.gov In this synthesis, a key C22-C26 fragment of the natural product was constructed using an organotrifluoroborate reagent. This reagent was prepared through a cross-metathesis reaction involving this compound and a vinylboronate. nih.govresearchgate.net This fragment was then coupled to another part of the molecule using a Suzuki-Molander reaction, demonstrating the diene's critical role in assembling complex natural product frameworks. nih.govresearchgate.net
Strategies for Functionalization and Derivatization of this compound
Chemists have developed specific strategies to functionalize this compound, leveraging modern catalytic methods to introduce new chemical groups and build molecular complexity. These methods often involve transition-metal catalysis, which allows for precise control over the chemical transformations.
Formation of Organotrifluoroborate Reagents via Cross-Metathesis
A significant derivatization strategy involves the formation of organotrifluoroborate reagents through a cross-metathesis reaction. sigmaaldrich.comsigmaaldrich.com This reaction pairs this compound with a vinylboronate in the presence of a suitable catalyst. researchgate.netsigmaaldrich.com The resulting organotrifluoroborate is a stable and versatile intermediate. researchgate.net
These reagents are particularly useful in subsequent cross-coupling reactions. As demonstrated in the synthesis of the C10-C26 fragment of (-)-amphidinolide E, the organotrifluoroborate derived from this compound was successfully used in a Suzuki-Molander coupling. nih.gov This highlights the power of combining cross-metathesis with other coupling reactions to forge new carbon-carbon bonds efficiently. nih.govresearchgate.net
Table 1: Cross-Metathesis Application in Natural Product Synthesis
| Reactant | Co-reactant | Reaction Type | Key Intermediate | Application |
|---|
Palladium-Catalyzed Arylation and Vinylation of Dienes
Palladium catalysis provides powerful tools for the arylation and vinylation of dienes like this compound. These reactions create new carbon-carbon bonds by attaching aryl (aromatic) or vinyl groups to the diene structure. sigmaaldrich.comsigmaaldrich.com
In a documented palladium-catalyzed reaction, this compound reacts with aryl halides, such as bromo- or iodobenzene. sigmaaldrich.comsigmaaldrich.com This reaction is typically carried out in the presence of piperidine (B6355638) and a palladium acetate-tri-o-tolylphosphine catalyst system. The outcome of this specific transformation is the formation of 1-phenyl-5-piperidino-3-alkenes, demonstrating a tandem arylation and amination process. sigmaaldrich.comsigmaaldrich.com This method showcases a sophisticated approach to adding significant molecular complexity in a single synthetic operation.
Table 2: Palladium-Catalyzed Arylation of this compound
| Diene | Aryl Halide | Catalyst System | Amine | Product |
|---|
Reactivity and Mechanistic Investigations of 2 Methyl 1,4 Pentadiene
Electrophilic Addition Reactions of 2-Methyl-1,4-pentadiene
Electrophilic addition is a fundamental reaction for alkenes, and in this compound, this process is influenced by the presence of two potential reaction sites and the structural features of the molecule.
Mechanism of Carbocation Formation and Resonance Stabilization
The addition of an electrophile, such as a proton from a hydrogen halide (e.g., HBr or HCl), to one of the double bonds of this compound initiates the reaction. pearson.com Protonation can occur at either the C1-C2 double bond or the C4-C5 double bond.
Protonation of the C1-C2 double bond leads to the formation of a tertiary carbocation at the C2 position. This carbocation is stabilized by hyperconjugation from the adjacent methyl group. In contrast, protonation of the C4-C5 double bond results in a less stable secondary carbocation at the C4 position.
While the double bonds in this compound are isolated, which limits classical resonance stabilization between them, the formation of an allylic carbocation is a key feature in the reactions of conjugated dienes. libretexts.org In the case of this compound, the initially formed carbocations are not allylic. However, the stability of the tertiary carbocation formed at C2 makes the C1-C2 double bond more susceptible to electrophilic attack.
Regioselective and Stereoselective Outcomes in Addition Reactions
The regioselectivity of electrophilic addition to this compound is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. libretexts.org Consequently, the addition of an electrophile will preferentially occur at the C1-C2 double bond to yield the tertiary carbocation. The subsequent attack of a nucleophile (e.g., a halide ion) on this carbocation leads to the major addition product.
For instance, the reaction with hydrogen bromide (HBr) would be expected to predominantly form 2-bromo-2-methyl-4-pentene. The stereochemistry of these reactions can be influenced by the specific reactants and conditions, but detailed studies on the stereoselective outcomes for this compound are not extensively documented in the provided search results.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reactant | Major Product | Minor Product |
|---|---|---|
| HBr | 2-Bromo-2-methyl-4-pentene | 4-Bromo-2-methyl-1-pentene |
| HCl | 2-Chloro-2-methyl-4-pentene | 4-Chloro-2-methyl-1-pentene |
This table is generated based on the principles of carbocation stability and Markovnikov's rule.
Cycloaddition Chemistry of this compound
Cycloaddition reactions offer a powerful method for the construction of cyclic molecules. While this compound is not a conjugated diene, a prerequisite for the classic Diels-Alder reaction, it can still participate in certain cycloaddition processes.
Diels-Alder Cycloadditions as a Diene Component
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org As this compound possesses isolated double bonds, it cannot directly act as the 4π-electron component in a conventional Diels-Alder reaction. However, it is conceivable that under certain conditions, such as in the presence of a catalyst that could facilitate isomerization to a conjugated diene, it might participate in such reactions. For example, scandium catalysts have been shown to isomerize this compound to 2,3-dimethyl-1,3-butadiene (B165502), a conjugated diene that can readily undergo Diels-Alder reactions. caltech.edu
Intramolecular Cyclization Processes
Intramolecular cyclization of dienes can be an effective method for forming cyclic compounds. For 1,4-dienes, this can be achieved through various means, including transition metal catalysis. For instance, the copolymerization of 1,4-pentadiene (B1346968) with ethene in the presence of certain metallocene catalysts can lead to the formation of cyclohexane (B81311) rings via intramolecular cyclization. researchgate.net While specific studies on the intramolecular cyclization of this compound itself were not found in the search results, related systems suggest its potential for such transformations. For example, the Nazarov cyclization, an acid-catalyzed process involving 1,4-pentadien-3-ols, demonstrates a pathway for the cyclization of related structures. nih.gov
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysts play a crucial role in modern organic synthesis, enabling a wide array of transformations. This compound can participate in several types of transition metal-catalyzed reactions.
One notable example is its use in cross-metathesis reactions. It can react with vinylboronates in the presence of a palladium acetate (B1210297) catalyst to form organotrifluoroborate reagents. sigmaaldrich.com Another documented reaction is its interaction with bromo or iodo benzene (B151609) in the presence of piperidine (B6355638) and a palladium acetate-tri-o-tolylphosphine catalyst, yielding 1-phenyl-5-piperidino-3-alkenes. sigmaaldrich.com
Furthermore, organoscandium complexes have been shown to catalyze the isomerization of this compound to 2,3-dimethylbutadiene. caltech.edu This transformation highlights the ability of transition metals to facilitate the conversion of a non-conjugated diene into a conjugated one, thereby expanding its synthetic utility.
Table 2: Examples of Transition Metal-Catalyzed Reactions of this compound
| Catalyst System | Reactant(s) | Product Type |
|---|---|---|
| Palladium acetate | Vinylboronate | Organotrifluoroborate reagent |
| Palladium acetate-tri-o-tolylphosphine / Piperidine | Bromo or Iodo benzene | 1-Phenyl-5-piperidino-3-alkene |
| Organoscandium complexes | - | 2,3-Dimethylbutadiene |
Catalytic Isomerization and Skeletal Rearrangements
Organoscandium complexes, particularly scandocene hydrides, have been identified as effective catalysts for the isomerization and skeletal rearrangement of dienes. caltech.educaltech.edu One such catalyst, (meso-Me₂Si(η⁵-t-butylC₅H₃)₂Sc(H))₂, has been shown to catalyze the isomerization of this compound into its conjugated isomer, 2,3-dimethyl-1,3-butadiene. caltech.edu This transformation converts a non-conjugated diene into a conjugated one, significantly altering its chemical properties and potential applications. caltech.edu The catalytic cycle is initiated by the addition of the scandium-hydride (Sc-H) bond across one of the double bonds of the diene. datapdf.com
The mechanism underlying these scandium-catalyzed rearrangements involves key organometallic steps: reversible olefin insertion and β-alkyl elimination. caltech.edudatapdf.com The process begins with the addition of the Sc-H bond to a terminal double bond of the diene, followed by intramolecular insertion of the second double bond into the newly formed scandium-carbon bond. datapdf.com This creates a cycloalkylmethylscandium intermediate (e.g., a cyclobutylmethylscandium species from this compound). datapdf.com
The crucial step for skeletal rearrangement is the reverse of olefin insertion, known as β-alkyl elimination. datapdf.comcaltech.edu In this step, a C-C bond within the cyclic intermediate is broken, leading to the formation of a new, rearranged acyclic scandium-alkyl species. datapdf.com For this compound, this sequence of insertion and β-alkyl elimination facilitates the migration of a methyl group, ultimately leading to the formation of the 2,3-dimethyl-1,3-butadiene product after subsequent β-hydride elimination and readdition steps. datapdf.com The reversibility of these steps is a key feature of the catalytic system, allowing for the transformation to the thermodynamically more stable conjugated diene. caltech.edudatapdf.com
Palladium catalysts are versatile tools for the cyclization and rearrangement of dienes. The reaction of 1,4-pentadiene with a palladium complex like [Pd(C₆F₅)Br(CH₃CN)₂] at low temperatures demonstrates this capability. acs.org The process initiates with the insertion of one of the double bonds into the palladium-pentafluorophenyl (Pd-C₆F₅) bond. acs.org This leads to the formation of η¹-η²-pentenylpalladium intermediates, which can exist as different-sized palladacycles. acs.org These intermediates can then undergo further rearrangements. acs.org While specific studies focusing solely on this compound are less detailed in this exact context, the principles derived from 1,4-pentadiene are applicable, suggesting that palladium catalysis provides a pathway for complex skeletal transformations of such dienes.
Olefin Insertion and Beta-Alkyl Elimination Mechanisms
Radical Reaction Kinetics and Mechanisms with this compound and Related Dienes
The gas-phase reactions of dienes with radicals, particularly the hydroxyl radical (OH), are fundamental to atmospheric chemistry. acs.orgacs.org The reaction of OH with this compound and other dienes is rapid, with rate constants approaching gas-kinetic limits. acs.org The primary mechanism at lower temperatures is the addition of the OH radical to one of the C=C double bonds. acs.org
For non-conjugated dienes like 1,4-pentadiene, the reaction with OH radicals can proceed via both addition and, notably, H-atom abstraction channels, even at low temperatures. acs.org This contrasts with conjugated dienes where addition is more dominant under similar conditions. acs.org The rate of these reactions is influenced by temperature; a negative temperature dependence is often observed, indicating that the initial addition step is more favorable at lower temperatures. acs.orgwhiterose.ac.uk
The reaction with ozone is another important atmospheric removal pathway for alkenes. acs.org For terminal alkenes, this reaction can be a significant source of OH radicals. acs.org The OH yield varies with the structure of the alkene; for instance, methyl-substituted terminal alkenes like 2-methyl-1-butene (B49056) produce a higher yield of OH radicals compared to their unbranched counterparts. acs.org
Table 1: Rate Constants for the Reaction of OH Radicals with Various Dienes at 298 K Data sourced from multiple studies for comparative purposes.
| Diene | Rate Constant (k) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) Used | Source |
| 1,4-Pentadiene | 5.41 ± 1.08 | 1-Pentene | rsc.org |
| 1,4-Hexadiene | 9.13 ± 0.62 | Not Specified | nih.gov |
| 3-Methyl-1,3-pentadiene (B1617704) | 15.09 ± 0.72 | Not Specified | nih.gov |
| Isoprene (2-Methyl-1,3-butadiene) | 10.00 ± 1.48 | 3-Methyl-1-butene, 2-Methyl-1-butene | rsc.org |
| Isoprene (2-Methyl-1,3-butadiene) | 9.8 ± 0.1 | Hydrogen Peroxide (photolysis) | e-jehs.org |
Hydroxyl Radical (•OH) Initiated Reactions with 1,4-Pentadiene
The reaction of alkenes with the hydroxyl (•OH) radical is fundamental to atmospheric and combustion chemistry. nih.gov For diolefins like 1,4-pentadiene, this reaction is a primary atmospheric degradation pathway during the day. nih.govrsc.org The reaction can proceed via two main pathways: the addition of the OH radical to the C=C double bonds and the abstraction of a hydrogen atom from the molecule. nih.gov
Kinetic studies over a broad range of temperatures and pressures have revealed complex Arrhenius behavior for the reaction between •OH and 1,4-pentadiene. acs.org This complexity arises from the multiple possible chemical pathways involved. acs.orgacs.org Unlike other diolefins which almost exclusively undergo addition reactions at lower temperatures, the reaction with 1,4-pentadiene shows significant evidence of H-abstraction reactions even at these conditions. acs.org At high temperatures, the reaction mechanism shifts, and hydrogen abstraction becomes the dominant pathway. acs.org
H-Abstraction and Addition-Elimination Mechanisms
The reaction between the hydroxyl radical and 1,4-pentadiene involves competing mechanisms of hydrogen abstraction and •OH addition. nih.govacs.org Computational studies reveal that the H-abstraction process can proceed through an addition-elimination mechanism, which involves the formation of pre-reaction complexes. researchgate.netresearchgate.net
Addition Reaction: At lower temperatures (≤ 500 K), the addition of the •OH radical to one of the C=C double bonds is the dominant reaction pathway. researchgate.net This is typical for the reactions of •OH with alkenes. acs.org The formation of a pre-reaction van der Waals complex at the entrance channel is a key feature, and this complex is noted to be more stable than those typically observed in other alkene + •OH reactions. researchgate.net Both the addition channel and the allylic hydrogen abstraction have been found to have negative energy barriers. researchgate.net
H-Abstraction Reaction: The 1,4-pentadiene molecule has allylic hydrogen atoms at the C3 position which are susceptible to abstraction. The reaction of •OH with 1,4-pentadiene is notable because the H-abstraction channel contributes significantly to the total rate coefficient, even at atmospheric conditions. acs.orgresearchgate.net At temperatures of 900 K and above, the reaction proceeds almost exclusively (>95%) through the abstraction channel. researchgate.net Kinetic models have shown that this abstraction proceeds via an addition-elimination mechanism, forming complexes at both the entrance and exit of the reaction pathway. researchgate.net
Temperature Dependence and Arrhenius Behavior
The reaction of 1,4-pentadiene with hydroxyl radicals demonstrates a complex relationship with temperature. acs.org Specifically, it exhibits a negative temperature dependence at low temperatures, a characteristic often explained by the formation of a pre-reaction complex. nih.govacs.org This behavior is observed in many reactions between •OH and alkenes. nih.gov
Studies measuring the rate coefficients for various acyclic dienes reacting with •OH radicals in the temperature range of 273–318 K have provided specific Arrhenius expressions. nih.govrsc.org For isolated dienes like 1,4-hexadiene, a significant negative temperature dependence was observed. nih.gov The reaction of 1,4-pentadiene with •OH radicals also shows a U-shaped Arrhenius behavior, with a negative temperature dependence at low temperatures that becomes positive at higher temperatures. researchgate.netresearchgate.net This is due to the competition between the addition and abstraction channels, which have different temperature dependencies. acs.orgresearchgate.net The abstraction reaction itself can show an unusual negative temperature dependence at low temperatures, attributed to a negative barrier height for the reaction. researchgate.net
Table 1: Arrhenius Parameters for the Reaction of Acyclic Dienes with •OH This interactive table provides data on the temperature-dependent reaction rates of various acyclic dienes with hydroxyl radicals, allowing for comparison.
| Compound | A (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) | Temperature Range (K) | Reference |
| 3-Methyl-1,3-pentadiene | 81.0 ± 22.3 | -1.44 | 273-318 | nih.gov |
| 1,4-Hexadiene | 9.82 ± 5.10 | -5.54 | 273-318 | nih.gov |
| 1,2-Pentadiene | 1.13 ± 0.87 | -8.64 | 273-318 | nih.gov |
Proton Transfer to Superoxide (B77818) Radical Anion from 1,4-Pentadiene
The bis-allylic proton transfer from 1,4-pentadiene to the superoxide radical anion (O₂•⁻) has been investigated using computational chemistry methods. researchgate.netscielo.org.co This reaction leads to the formation of the 1,4-pentadien-3-yl anion and the hydroperoxyl radical (HO₂•). researchgate.netscielo.org.co
The analysis of the electronic wave functions using the Quantum Theory of Atoms in Molecules (QTAIM) confirms the formation of these strongly hydrogen-bonded complexes. researchgate.netscielo.org.co A detailed analysis of the C–H⋯O hydrogen bonds on the potential energy surface showed that hydrogen bonds involving an sp³ carbon as the hydrogen donor are stronger than those where the donor is an sp² carbon. researchgate.net
Emerging Research Directions for 2 Methyl 1,4 Pentadiene
Development of Novel Catalytic Systems for Diene Transformations
The transformation of 2-methyl-1,4-pentadiene using innovative catalytic systems is a burgeoning area of research. Scientists are exploring various catalytic reactions, including metathesis, polymerization, and coupling reactions, to synthesize valuable molecules and materials.
A notable application is in cross-metathesis reactions. For instance, this compound reacts with vinylboronates in the presence of catalysts like palladium acetate (B1210297) to form organotrifluoroborate reagents. These reagents are crucial intermediates in complex organic syntheses, such as in the total synthesis of natural products like (-)-amphidinolide E. nih.govacs.org In this synthesis, an organotrifluoroborate derived from this compound was key to constructing a significant portion of the molecule's carbon skeleton. nih.govacs.org
Catalytic systems involving nickel and a co-catalyst like diisobutylaluminum chloride have been shown to induce skeletal isomerization of 1,4-dienes. researchgate.net This type of rearrangement can convert simple dienes into more complex structures, demonstrating the potential to generate diverse molecular architectures from this compound. researchgate.net
Furthermore, research into the polymerization of dienes is highly active. While much of the stereoselective polymerization research has focused on conjugated dienes like 2-methyl-1,3-pentadiene (B74102) using neodymium catalysts, the principles are being extended to non-conjugated dienes. researchgate.net The goal is to control the polymer's microstructure precisely, leading to materials with specific, tailored properties. For example, vanadium-based catalysts have been used to polymerize 1,4-pentadiene (B1346968), a structurally similar diene, to produce polymers with a narrow molecular weight distribution. google.comgoogle.com Similar strategies are being investigated for this compound to create novel polymeric materials.
Recent studies have also highlighted the use of bismuth(III) complexes as Lewis acid catalysts for the allylic C(sp3)–H functionalization of olefins like 1,4-pentadiene. nih.gov This method allows for the direct formation of new carbon-carbon bonds at the allylic position, offering a more sustainable alternative to traditional noble metal catalysts. nih.gov
Table 1: Catalytic Transformations of this compound and Related Dienes
| Reaction Type | Catalyst System | Substrate(s) | Product Type | Reference |
| Cross-Metathesis | Palladium acetate | This compound, Vinylboronate | Organotrifluoroborate reagent | |
| Cross-Metathesis | Grubbs catalyst | This compound, Vinylboronate | Fragment for (-)-amphidinolide E synthesis | nih.govacs.org |
| Skeletal Isomerization | Dihalobis(trialkylphosphine)nickel(II) / Diisobutylaluminum chloride | 1,4-Dienes | Isoprenoid carbon skeletons | researchgate.net |
| Polymerization | Vanadium chelate / Organoaluminum compound | 1,4-Pentadiene | Polymer with narrow Mw/Mn | google.comgoogle.com |
| Allylic C-H Functionalization | Bismuth(III) complexes | 1,4-Pentadiene, Aldehydes | Carbonyl allylation products | nih.gov |
Advanced Spectroscopic Characterization Techniques
The detailed structural analysis of this compound and its reaction products relies heavily on advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for elucidating molecular structures and confirming reaction outcomes. nih.govacs.org
In the context of complex reaction mixtures and polymer analysis, one-dimensional NMR (¹H and ¹³C) is often insufficient. Advanced 2D NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation) and NOE (Nuclear Overhauser Effect) spectroscopy, are employed to resolve overlapping signals and determine the spatial arrangement of atoms. These methods are critical for distinguishing between isomers and understanding the stereochemistry of polymerization products. For example, in the characterization of polymers derived from dienes, NMR is used to quantify the content of different isomeric units (e.g., cis-1,4 vs. trans-1,4) which directly influences the material's properties. researchgate.net
FTIR spectroscopy provides complementary information by identifying the functional groups present in a molecule. acs.org The presence and position of C=C double bond stretching frequencies can confirm the diene structure and monitor its transformation during a reaction. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for identifying and quantifying the components in a mixture, as demonstrated in the analysis of pyrolysis bio-oils where this compound was identified as a component. acs.orgnist.gov
Table 2: Spectroscopic Data for this compound
| Technique | Observation | Significance | Reference |
| ¹H NMR | Signals corresponding to vinyl and allylic protons. | Confirms the diene structure and aids in isomer identification. | google.com |
| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons. | Provides a carbon framework map of the molecule. | acs.org |
| FTIR | Characteristic C=C and C-H stretching vibrations. | Identifies functional groups and confirms unsaturation. | nih.gov |
| Mass Spectrometry | Molecular ion peak (m/z) at 82.14. | Determines the molecular weight and fragmentation pattern. | nist.govnist.gov |
| Kovats Retention Index | Standard non-polar index values around 560-580. | Aids in identification in gas chromatography. | nih.gov |
Interdisciplinary Research in Materials Science
This compound is emerging as a valuable monomer in materials science for the synthesis of specialty polymers. Its non-conjugated diene structure allows for unique polymerization pathways, such as cyclopolymerization, which can lead to polymers with cyclic units within the main chain.
Research into the copolymerization of ethene with non-conjugated dienes like 1,4-pentadiene using metallocene catalysts has shown the formation of polymers containing cyclobutane (B1203170) and cyclohexane (B81311) rings. researchgate.net These cyclic structures can significantly alter the physical properties of the resulting polymer, such as its thermal stability and mechanical strength, compared to linear polyethylene (B3416737). The presence of the methyl group in this compound is expected to influence the regioselectivity and stereoselectivity of such cyclopolymerization reactions, offering a route to novel materials with precisely controlled architectures.
The development of functional polymers from dienes is another active research area. For instance, multicomponent polymerizations involving diynes, aldehydes, and boron trihalides have been used to create stereoregular poly(dihalopentadiene)s. mdpi.com These polymers exhibit interesting properties like aggregation-enhanced emission and high refractive indices, making them promising for applications in advanced photonic devices. mdpi.com The incorporation of monomers like this compound into such polymer systems could introduce new functionalities and further tune the material properties.
The ultimate goal is to leverage the specific reactivity of this compound to design and synthesize polymers with tailored characteristics for high-performance applications, moving beyond commodity plastics to advanced functional materials.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-methyl-1,4-pentadiene, and what are their methodological advantages?
- Answer : Two key synthesis methods are documented:
- Trimethylphosphine-mediated synthesis : Achieves ~89% yield by leveraging organometallic intermediates .
- Isobutylene and acetylene coupling : Utilizes catalytic systems for alkene dimerization, though mechanistic details (e.g., β-alkyl elimination pathways) require further optimization .
- Methodological Note : Both routes demand inert conditions and precise stoichiometric control to avoid side reactions.
Q. How does the structure of this compound influence its reactivity in fundamental organic reactions?
- Answer : The molecule contains isolated dienes (non-conjugated double bonds at C1-C4), which limit conjugation effects. This structural feature reduces stabilization of transition states in electrophilic additions compared to conjugated systems. For example, regioselectivity in Diels-Alder reactions is diminished due to the lack of orbital overlap between the two double bonds .
Q. What are the critical physical properties of this compound relevant to laboratory handling?
- Answer : Key properties include:
Q. What safety protocols are essential for handling this compound in research settings?
- Answer : Due to its low flash point and potential toxicity:
- Use explosion-proof equipment and avoid static discharge.
- Employ fume hoods for vapor containment.
- Dispose via qualified personnel following federal/state regulations .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed reactions, and what mechanistic insights exist?
- Answer : In organoscandium systems, it forms γ-allyl complexes (e.g., DpSc-(1,3-CH₂-CH=CH-CH₂CH₂CH₃)) via stoichiometric reactions, while catalytic pathways yield methylenecyclopentane through β-alkyl elimination and α,β-hydrogen elimination (Scheme 7, ). Platinum systems similarly produce the compound via thermolysis of intermediates like Pt{PMe₃}₂{H}{Cl} .
Q. How is this compound utilized in complex natural product synthesis?
- Answer : It serves as a diene in cross enyne metathesis for constructing polyene side chains. For example, in the total synthesis of (-)-amphidinolide E, triene formation (65% yield) is achieved using Grubbs catalyst (1g) with ethylene and subsequent chemoselective metathesis (Scheme 54, ).
Q. What analytical techniques are optimal for characterizing this compound and its derivatives?
- Answer :
- NMR : Distinguishes isolated vs. conjugated dienes via coupling constants (e.g., for 1,4-dienes ≈ 10 Hz vs. 12–16 Hz for conjugated systems).
- GC-MS : Monitors purity and degradation products during storage .
- UV-Vis : Quantifies conjugation effects (e.g., λmax shifts in isomerization studies) .
Q. What are the challenges in studying isomerization pathways of this compound?
- Answer : The compound can undergo thermal or catalytic isomerization to form methylenecyclopentane or conjugated dienes. Competing pathways (e.g., [1,3]-sigmatropic shifts) require DFT calculations to map energy barriers, as experimental isolation of intermediates is challenging .
Q. How does the environmental stability of this compound impact its use in green chemistry?
- Answer : Its volatility and flammability pose disposal risks. Photodegradation studies in aqueous systems are limited, but ozonolysis byproducts (e.g., carbonyl compounds) suggest potential aquatic toxicity. Mitigation strategies include microencapsulation or derivatization into less volatile adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
